molecular formula C10H4Cl2F3N B2938177 4,6-Dichloro-8-(trifluoromethyl)quinoline CAS No. 1065093-28-8

4,6-Dichloro-8-(trifluoromethyl)quinoline

Cat. No.: B2938177
CAS No.: 1065093-28-8
M. Wt: 266.04
InChI Key: IWEYJMRPOWUHLK-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group on the quinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-8-(trifluoromethyl)quinoline typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the direct fluorination of quinoline derivatives followed by chlorination. The reaction conditions often require the use of strong fluorinating agents and chlorinating agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Dichloro-8-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex organic compounds. Its fluorinated structure makes it valuable in the development of new materials with enhanced properties.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used as a probe to study biological systems and as a precursor for the synthesis of biologically active compounds.

Medicine: In the medical field, this compound is explored for its pharmacological properties. It has been investigated for its potential use in the treatment of various diseases due to its ability to interact with biological targets.

Industry: The compound finds applications in the chemical industry, particularly in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 4,6-Dichloro-8-(trifluoromethyl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and chlorine atoms on the quinoline ring enhance its binding affinity to biological targets, leading to various biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to specific receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-trifluoromethylpyridine: Another fluorinated heterocyclic compound with similar properties but different structural features.

  • 8-(Trifluoromethyl)quinoline: A related compound without the chlorine atoms, leading to different reactivity and applications.

Uniqueness: 4,6-Dichloro-8-(trifluoromethyl)quinoline stands out due to its unique combination of fluorine and chlorine atoms, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4,6-dichloro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYJMRPOWUHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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